

"2-Pyrimidinepropanoic acid CAS number and structure"

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Compound of Interest

Compound Name: 2-Pyrimidinepropanoic acid

Cat. No.: B030045

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In-Depth Technical Guide: 2-Pyrimidinepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of **2-pyrimidinepropanoic acid**, a heterocyclic carboxylic acid of interest in pharmaceutical synthesis. This document details its chemical identity, structural information, and physicochemical properties. While the compound is primarily recognized as a synthetic intermediate, this guide also explores available data regarding its synthesis and characterization.

Chemical Identity and Structure

Chemical Name: 2-(Pyrimidin-2-yl)propanoic acid

CAS Number: 819850-16-3[1][2]

Molecular Formula: C7H8N2O2[2]

Molecular Weight: 152.15 g/mol [2]

Structure:



Synonyms:

- α-methyl-2-pyrimidineacetic acid
- 2-(2-Pyrimidinyl)propanoic Acid

Physicochemical Properties

A summary of the key physicochemical properties of **2-pyrimidinepropanoic acid** is presented in Table 1. The data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 2-Pyrimidinepropanoic Acid

Property	Value	Source
Physical State	Crystalline solid	[1]
Purity	≥98%	[1]
Solubility	Soluble in DMSO and Dimethylformamide (approx. 20 mg/mL). Soluble in PBS (pH 7.2) at approximately 0.25 mg/mL.	
Storage	Store at -20°C for long-term stability.	-
Stability	Stable for at least 4 years when stored at -20°C.	

Synthesis and Purification

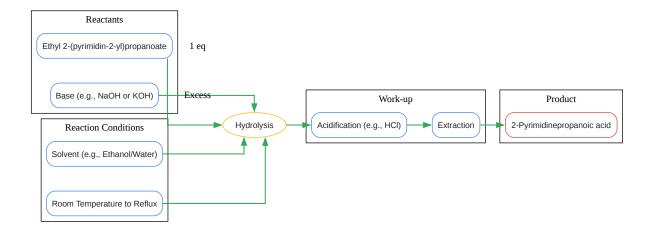
2-Pyrimidinepropanoic acid is primarily available as a synthetic intermediate. While specific, detailed experimental protocols for its synthesis are not widely published in peer-reviewed literature, a common synthetic route involves the hydrolysis of its corresponding ester, ethyl 2-(pyrimidin-2-yl)propanoate.

Experimental Protocol: Synthesis via Ester Hydrolysis



This protocol is a generalized procedure based on common organic chemistry practices for the saponification of esters.

Reaction Scheme:



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Caption: General workflow for the synthesis of **2-pyrimidinepropanoic acid**.

Materials:

- Ethyl 2-(pyrimidin-2-yl)propanoate
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol
- Deionized water



- · Hydrochloric acid (HCl), 1M solution
- Ethyl acetate or other suitable organic solvent
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(pyrimidin-2-yl)propanoate in a mixture of ethanol and water.
- Saponification: Add an excess of sodium hydroxide or potassium hydroxide to the solution.
 Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath.
 Slowly add 1M HCl with stirring to acidify the mixture to a pH of approximately 3-4. A precipitate of the carboxylic acid should form.
- Isolation: If a solid precipitates, collect the product by vacuum filtration, wash with cold water, and dry.
- Extraction: If the product does not precipitate or to recover dissolved product, extract the aqueous solution multiple times with a suitable organic solvent such as ethyl acetate.
- Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude **2-pyrimidinepropanoic acid**.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.



Spectroscopic Characterization

Detailed, experimentally-derived spectroscopic data for **2-pyrimidinepropanoic acid** is not readily available in the public domain. The following tables provide predicted and characteristic spectral data based on the analysis of its chemical structure and comparison with similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.8	Doublet	2H	H4, H6 of pyrimidine ring
~7.4	Triplet	1H	H5 of pyrimidine ring
~4.0	Quartet	1H	CH of propanoic acid
~1.6	Doublet	3H	CH₃ of propanoic acid
10-13	Broad Singlet	1H	СООН

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~175	C=O (Carboxylic acid)
~168	C2 of pyrimidine ring
~157	C4, C6 of pyrimidine ring
~120	C5 of pyrimidine ring
~45	CH of propanoic acid
~18	CH₃ of propanoic acid

Table 4: Characteristic IR Absorption Bands



Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300-2500 (broad)	О-Н	Stretching (Carboxylic acid)
~3100-3000	С-Н	Aromatic Stretching
~2980-2850	С-Н	Aliphatic Stretching
~1710	C=O	Stretching (Carboxylic acid)
~1600-1450	C=N, C=C	Ring Stretching
~1300-1200	C-O	Stretching
~950-900	О-Н	Bending (out-of-plane)

Mass Spectrometry:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 152. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 107, and the loss of the ethyl group (-CH₂CH₃, 29 Da) from the pyrimidine ring after rearrangement.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity of **2-pyrimidinepropanoic acid** or its involvement in any signaling pathways. As a synthetic intermediate, it is primarily utilized in the construction of more complex molecules that may possess biological activity.

The pyrimidine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds, including antimicrobial, antiviral, and antitumor agents.[3] Therefore, derivatives of **2-pyrimidinepropanoic acid** could potentially be explored for various therapeutic applications.

Given the lack of specific data on its biological targets or pathway interactions, a signaling pathway diagram cannot be constructed at this time. Further research is required to elucidate any potential biological effects of this compound.

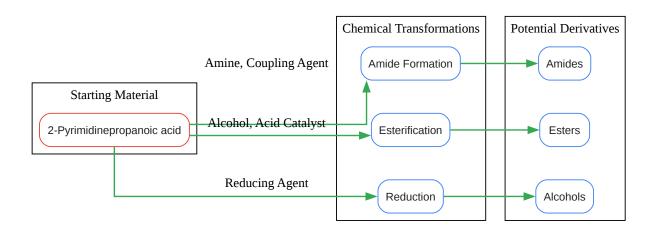


Applications in Drug Development

The primary application of **2-pyrimidinepropanoic acid** in drug development is as a versatile building block. The carboxylic acid functional group allows for a variety of chemical transformations, including:

- Amide bond formation: Coupling with amines to generate a diverse library of amides.
- Esterification: Reaction with alcohols to form esters.
- Reduction: Conversion of the carboxylic acid to an alcohol.

These transformations enable the incorporation of the **2-pyrimidinepropanoic acid** moiety into larger, more complex molecules with potential therapeutic value.



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Caption: Potential synthetic applications of **2-pyrimidinepropanoic acid**.

Conclusion

2-Pyrimidinepropanoic acid (CAS 819850-16-3) is a valuable synthetic intermediate for the preparation of a variety of pyrimidine-containing compounds. While its own biological activity is



not yet characterized, its utility as a chemical building block makes it a compound of interest for medicinal chemists and drug development professionals. Further research is warranted to explore the pharmacological potential of derivatives synthesized from this versatile scaffold.

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